molecular formula C5H3BrF8 B13114103 5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane CAS No. 75885-51-7

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane

Katalognummer: B13114103
CAS-Nummer: 75885-51-7
Molekulargewicht: 294.97 g/mol
InChI-Schlüssel: VTBYYOIGVQCKIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane is a halogenated organic compound with the molecular formula C5H3BrF8. It is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane typically involves the bromination of a fluorinated pentane derivative. One common method includes dissolving a fluorinated pentane in a suitable solvent and reacting it with bromine under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane involves its interaction with various molecular targets. The presence of bromine and fluorine atoms allows the compound to participate in halogen bonding and other non-covalent interactions, influencing the reactivity and stability of the molecules it interacts with. These interactions can modulate enzyme activity, protein folding, and other biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,2,2,3,3,4,4-Octafluoropentane: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1,1,2,2,3,3,4,4-octafluorobutane: Shorter carbon chain, leading to different physical and chemical properties.

    1-Bromo-2,3,4-trifluorobenzene: Aromatic compound with different reactivity and applications

Uniqueness

5-Bromo-1,1,2,2,3,3,4,4-octafluoropentane is unique due to its combination of bromine and multiple fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications .

Eigenschaften

CAS-Nummer

75885-51-7

Molekularformel

C5H3BrF8

Molekulargewicht

294.97 g/mol

IUPAC-Name

5-bromo-1,1,2,2,3,3,4,4-octafluoropentane

InChI

InChI=1S/C5H3BrF8/c6-1-3(9,10)5(13,14)4(11,12)2(7)8/h2H,1H2

InChI-Schlüssel

VTBYYOIGVQCKIJ-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.